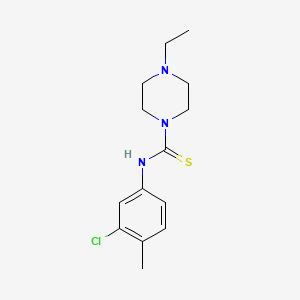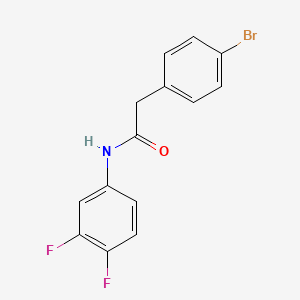
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as APHC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APHC belongs to the class of piperidine derivatives and is known to possess a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.
作用機序
The mechanism of action of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, several research studies have suggested that this compound exerts its biological activity by inhibiting the activity of enzymes involved in viral replication and bacterial growth. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are known to play a critical role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the activity of viral and bacterial enzymes, leading to the inhibition of viral replication and bacterial growth. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In addition, this compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of this compound has not been fully evaluated, and further studies are required to determine its safety profile.
将来の方向性
Several future directions can be explored in the field of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide research. One potential direction is the development of new drugs based on the structure of this compound. The antiviral, antibacterial, anti-inflammatory, and antitumor properties of this compound make it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the evaluation of the toxicity of this compound in vivo. Further studies are required to determine the safety profile of this compound and its potential side effects. In addition, the mechanism of action of this compound needs to be further elucidated to understand its biological activity fully.
合成法
The synthesis of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-aminophenol in the presence of piperidine. The resulting product is then subjected to hydrolysis to obtain the final compound, this compound. The synthesis of this compound has been reported in several research articles, and the yield of the product has been found to be satisfactory.
科学的研究の応用
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. Several research studies have reported the antiviral activity of this compound against a wide range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus. This compound has also been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been reported to exhibit anti-inflammatory and antitumor properties.
特性
IUPAC Name |
N-(4-anilinophenyl)-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17-10-12-21(13-11-17)18(23)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-9,17,19,22H,10-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFYGMKCUDNBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
